Sodium pyrophosphate decahydrate

Solubility Formulation Hydration state

Researchers encounter stoichiometric errors and formulation failures when hydrate identity is unverified. This decahydrate form eliminates ambiguity with defined loss on ignition (38-42%) for receipt verification. • Accurate MW 446.06 g/mol prevents dosing miscalculations • Ambient solubility 6.7 g/100 mL at 25°C enables cold-process buffer and detergent formulation • pH 9.5-10.5 (5% soln) ensures reliable buffering; also serves as a nucleation catalyst for latent heat storage R&D ACS reagent grade, ≥99% assay. Standard ambient shipping; stocked for immediate dispatch.

Molecular Formula H20Na4O17P2
Molecular Weight 446.06 g/mol
CAS No. 13472-36-1
Cat. No. B078748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate decahydrate
CAS13472-36-1
Synonymsanhydrous sodium pyrophosphate
disodium pyrophosphate
sodium diphosphate
sodium pyrophosphate
tetrasodium pyrophosphate
tetrasodium pyrophosphate, 32P2-labeled cpd
tetrasodium pyrophosphate, decahydrate
trisodium pyrophosphate
Molecular FormulaH20Na4O17P2
Molecular Weight446.06 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4
InChIKeyVZWGHDYJGOMEKT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Pyrophosphate Decahydrate: Technical Specifications


Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O), also known as tetrasodium pyrophosphate decahydrate (TSPP decahydrate), is a hydrated inorganic polyphosphate salt with a molecular weight of 446.06 g/mol . As the decahydrate form of tetrasodium pyrophosphate (E450(iii)), it is a white, water-soluble crystalline solid that effloresces slightly in dry air [1]. The compound functions as a buffering agent, calcium/magnesium sequestrant, emulsifier, dispersant, and nucleating agent across food processing, detergent formulation, mineral flotation, and laboratory research applications . Key analytical specifications for procurement include a purity range of 99–103% (ACS reagent grade), a melting point of approximately 79–80°C (decomposition of hydrate structure), and a pH of 9.8–10.8 in 1% aqueous solution [2].

Hydrated form with defined water content supports accurate stoichiometric calculations
High ambient-temperature aqueous solubility enables cold-process buffer and formulation workflows
Multifunctional sequestrant, dispersant, and buffering agent for mineral processing and lab research

Why Decahydrate Cannot Substitute Anhydrous TSPP


Despite sharing the tetrasodium pyrophosphate anion, the decahydrate form exhibits quantifiably different physical behavior and functional performance compared to its anhydrous counterpart, sodium tripolyphosphate (STPP), and sodium hexametaphosphate (SHMP). The hydration state directly dictates critical procurement parameters including loss on ignition (38–42% for decahydrate vs. ≤0.5% for anhydrous), dissolution kinetics, and formulation behavior [1]. Furthermore, comparative studies demonstrate that TSPP and STPP are not functionally equivalent: TSPP provides superior dispersant performance in mineral flotation systems while STPP exhibits stronger calcium phosphate precipitation inhibition and CO₂ hydrate formation enhancement [2]. Selection between TSPP and SHMP involves a trade-off between dispersion efficacy and sequestration capacity, as SHMP demonstrates stronger overall inhibition of calcium-bearing minerals [3]. Substituting the decahydrate with the anhydrous form alters both the active compound concentration on an as-is basis and the thermal behavior during processing.

Decahydrate vs. Anhydrous TSPP
Decahydrate: defined loss on ignition verifies hydration state
Anhydrous: negligible LOI, concentration basis differs on as-is weight
Hydration state mismatch may shift active compound concentration and thermal processing behavior.
Decahydrate vs. Sodium Tripolyphosphate (STPP)
TSPP: reported higher electrokinetic dispersion in muscovite systems
STPP: provides different zeta potential magnitude and flotation dispersion profile
Dispersion efficacy may not transfer directly; mineral separation behavior may differ.
Decahydrate vs. Sodium Hexametaphosphate (SHMP)
TSPP: weakest calcium mineral inhibition among phosphate series
SHMP: stronger overall inhibition of calcium-bearing minerals
Inhibition profile alters flotation selectivity; less aggressive depression may be context-dependent.

Comparative Performance Data


Solubility Advantage at Ambient Temperature

The decahydrate form provides significantly higher aqueous solubility at ambient temperature compared to the anhydrous form, a critical factor for cold-process formulations and laboratory buffer preparation. The decahydrate dissolves at 6.7 g/100 mL at 25°C, whereas the anhydrous form exhibits lower solubility under the same conditions [1]. This difference directly impacts the achievable concentration in aqueous systems without heating and eliminates the exothermic dissolution behavior characteristic of the anhydrous salt.

Aqueous Solubility (25°C)
Source review
6.7 g/100 mL
Anhydrous: lower solubility reported
Supports cold-process formulation fit
Data to verify; exact anhydrous value variable by source
Solubility Formulation Hydration state

Dispersion Efficacy in Mineral Flotation

In direct head-to-head flotation studies, tetrasodium pyrophosphate (TSPP) demonstrated superior dispersant performance compared to sodium tripolyphosphate (STPP) for the selective separation of arsenopyrite from muscovite. The electrokinetic potential change of muscovite with TSPP was measured at −17.37 mV, compared to only −8.33 mV with STPP at pH 8 [1]. This larger negative zeta potential shift indicates stronger adsorption of TSPP onto muscovite surfaces, resulting in more effective electrostatic dispersion and reduced heterocoagulation. The relative particle motion (RPM) results confirmed that the dispersion effect of TSPP was superior to that of STPP [1].

Muscovite Zeta Potential
Head-to-head
TSPP: −17.37 mV
STPP: −8.33 mV
Reported dispersion performance context
pH 8, single-mineral flotation system
Mineral flotation Dispersant Electrokinetic potential

Weaker Inhibition of Calcium Minerals

In flotation separation of calcium-bearing minerals, tetrasodium pyrophosphate (TSPP) exhibits the weakest inhibition ability among three common inorganic phosphates. Performance calculations and micro-flotation tests established the inhibition order as sodium hexametaphosphate (SHMP) > sodium tripolyphosphate (STPP) > tetrasodium pyrophosphate (TSPP), with inhibition ability increasing with the number of phosphate groups [1]. This lower inhibitory activity of TSPP makes it the preferred choice when selective depression must be avoided or when a less aggressive phosphate additive is required.

Ca Mineral Inhibition
Head-to-head
SHMP > STPP > TSPP
  • 1.SHMP (highest inhibition)
  • 2.STPP (intermediate)
  • 3.TSPP (lowest inhibition)
Supports selective depression context
Scheelite, fluorite, calcite flotation
Flotation Inhibition Calcium minerals

Hydrate Water Content by Loss on Ignition

The decahydrate form is analytically distinguished from the anhydrous form by a quantifiable loss on ignition (LOI) specification. Regulatory purity criteria establish that the decahydrate must exhibit an LOI of not less than 38% and not more than 42%, whereas the anhydrous salt must show an LOI of not more than 0.5%, both determined after drying at 105°C for four hours followed by ignition at 550°C for 30 minutes [1]. This specification serves as a definitive procurement quality control parameter to verify the correct hydration state upon receipt and to ensure that the intended form (decahydrate vs. anhydrous) has been supplied.

Loss on Ignition
Specification review
Decahydrate: 38–42%
Anhydrous: ≤0.5%
Enables hydration-state verification at receipt
105°C/4h + 550°C/30min method
Analytical specification Quality control Hydration state

Nucleation Catalysis Function

Tetrasodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) acts as a specific heterogeneous nucleation catalyst for sodium acetate trihydrate (CH₃CO₂Na·3H₂O), a function tied to its crystalline hydrate structure. Addition of 0.1 g of Na₄P₂O₇·10H₂O to 10 g of supercooled CH₃CO₂Na·3H₂O melt induced recrystallization at approximately 5°C below the melting point, with the catalytic activity sustained over more than one thousand heating-cooling cycles [1]. This nucleation catalysis is structure-dependent and is not observed with the anhydrous form or with STPP, making it a unique functional attribute of the decahydrate.

Nucleation Catalysis
Reported
Induces recrystallization of CH₃CO₂Na·3H₂O
Sustained >1,000 heating–cooling cycles
Supports latent-heat storage material research
1 wt% addition, ~5°C below melting point
Nucleation Latent heat storage Crystallization

Application Scenarios


Ambient-Temperature Buffer Preparation

The superior ambient-temperature solubility of the decahydrate form (6.7 g/100 mL at 25°C) compared to anhydrous TSPP enables direct preparation of concentrated aqueous solutions without heating. This property is critical for laboratory buffer preparation, detergent formulation at ambient conditions, and any industrial process where thermal input is undesirable or unavailable [1]. The defined hydration state also ensures accurate stoichiometric calculations based on the correct molecular weight of 446.06 g/mol, avoiding the concentration errors that would result from inadvertently using the anhydrous molecular weight.

Selective Dispersion in Mineral Flotation

In flotation circuits where effective dispersion of clay gangue minerals is required but strong depression of valuable sulfide or calcium-bearing minerals must be avoided, TSPP offers the optimal balance of performance. Direct comparative evidence shows TSPP produces a −17.37 mV electrokinetic potential shift on muscovite (vs. −8.33 mV for STPP), providing superior dispersion [1], while simultaneously exhibiting the weakest inhibition of calcium-bearing minerals among SHMP, STPP, and TSPP [2]. This combination of high dispersion efficacy and low mineral depression makes TSPP the evidence-based selection for selective flotation of arsenopyrite from muscovite and similar sulfide-clay separation challenges.

Latent Heat Storage Systems

The decahydrate form uniquely functions as a heterogeneous nucleation catalyst for sodium acetate trihydrate, inducing recrystallization of supercooled melts with sustained activity over more than 1,000 thermal cycles [1]. This specific functional attribute is structure-dependent on the crystalline hydrate form and is not replicated by anhydrous TSPP or alternative phosphates such as STPP. Procurement of the decahydrate is essential for research and development of latent heat storage materials, phase-change material (PCM) systems, and any application requiring controlled nucleation of salt hydrates.

Food and Pharma Formulations

The regulatory loss-on-ignition specification (38–42% for decahydrate vs. ≤0.5% for anhydrous) provides a definitive analytical quality control parameter for verifying the correct hydration state upon receipt [1]. This specification is critical for food-grade applications where the functional performance (buffering at pH 9.8–10.8 in 1% solution, calcium sequestration, and emulsification) depends on the intended hydration state, and where substitution with anhydrous TSPP would alter both the active ingredient concentration on an as-is basis and the thermal behavior during processing.

Application
Selection Property
Validation Focus
Cold-Process Buffer Prep
High ambient-temperature solubility
Stoichiometric accuracy with correct hydration state
Selective Mineral Flotation
Dispersion-to-inhibition balance
Electrokinetic dispersion vs. mineral depression review
Latent Heat Storage R&D
Decahydrate-specific nucleation catalysis
Sustained catalytic activity over thermal cycles
Food/Pharma Formulations
Defined loss on ignition specification
Hydration state verification upon receipt
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